![molecular formula C14H22FN3O2S B4721901 1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4721901.png)
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide
Overview
Description
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of drugs known as antipsychotics. It is commonly referred to as "FPEMS" and has been the subject of extensive research due to its potential therapeutic applications. In
Mechanism of Action
The exact mechanism of action of 1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. It also has affinity for serotonin 5-HT2A and 5-HT2C receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation is believed to be responsible for its therapeutic effects in the treatment of psychiatric and neurological disorders. The drug has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide in lab experiments is its high selectivity for dopamine D2 receptors, which allows for more specific targeting of the neurotransmitter system. However, one of the limitations of using this drug in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide. One area of focus is the development of more selective and potent derivatives of the drug that can be used in the treatment of psychiatric and neurological disorders. Another area of research is the investigation of the drug's potential use in the treatment of drug addiction and alcoholism. Additionally, more studies are needed to fully understand the drug's mechanism of action and its effects on various neurotransmitter systems in the brain.
Scientific Research Applications
1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as schizophrenia, bipolar disorder, and depression. It has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN3O2S/c1-17-8-10-18(11-9-17)7-6-16-21(19,20)12-13-2-4-14(15)5-3-13/h2-5,16H,6-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYBWVBHIMYHQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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